molecular formula C14H9F3N2 B12892521 2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12892521
M. Wt: 262.23 g/mol
InChI Key: ZGPRFTQNYNPCMW-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring The presence of a phenyl group and a trifluoromethyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Phenyl-4-(trifluoromethyl)pyridine
  • 2-Phenyl-4-(trifluoromethyl)-1H-pyrrole
  • 2-Phenyl-4-(trifluoromethyl)-1H-pyrazole

Comparison: Compared to these similar compounds, 2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits unique properties due to the fused pyridine-pyrrole ring system. This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The presence of both a phenyl group and a trifluoromethyl group further enhances its versatility in various applications .

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-18-13-10(11)8-12(19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

ZGPRFTQNYNPCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C(F)(F)F

Origin of Product

United States

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